molecular formula C19H21N B565305 1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3 CAS No. 1217072-99-5

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3

Cat. No.: B565305
CAS No.: 1217072-99-5
M. Wt: 266.402
InChI Key: HTYSGPGOKDXWFH-FIBGUPNXSA-N
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Description

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3 (CAS: 1217072-99-5) is a deuterated derivative of the nonsteroidal anti-inflammatory drug (NSAID) Vedaprofen. Its molecular formula is C₁₉H₁₉D₃O₂, where three hydrogen atoms in the methyl group are replaced with deuterium (indicated by the "-d3" suffix) . This modification is strategically designed to enhance metabolic stability and prolong the drug’s half-life by reducing susceptibility to cytochrome P450-mediated oxidation. The compound is also known by synonyms such as CERM 10202-d3, PM-150-d3, and Quadrisol-d3, reflecting its applications in pharmacological research and deuterated analog development .

Properties

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSGPGOKDXWFH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747394
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217072-99-5
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves the deuteration of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 involves large-scale deuteration processes, often utilizing continuous flow reactors to ensure efficient and consistent isotopic labeling. The use of high-purity deuterium sources and optimized reaction conditions is crucial to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Nucleophiles: Cyanide ion (CN-), halides, alkyl groups

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is primarily related to its role as an isotopic label. The deuterium atoms in the compound allow researchers to track its behavior in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3, we compare it structurally and functionally with three categories of analogous compounds:

Non-Deuterated Parent Compound: Vedaprofen

Vedaprofen (C₁₉H₂₂O₂) shares the same core structure but lacks deuterium substitution. Key differences include:

Property Vedaprofen This compound
Molecular Formula C₁₉H₂₂O₂ C₁₉H₁₉D₃O₂
Deuterium Substitution None Methyl-d3 group
Metabolic Stability Moderate Enhanced (theoretical)
Expected Half-Life Shorter Prolonged (inferred from deuterium effects)

Deuterium incorporation typically reduces metabolic clearance by 5–10-fold in analogous NSAIDs, as observed in deuterated celecoxib analogs . While specific pharmacokinetic data for this compound is unavailable in the provided evidence, its design aligns with established deuterated drug optimization principles.

Other Deuterated NSAIDs

Deuterated NSAIDs like Deuterabénazine (used for Huntington’s disease) and Deucravacitinib (a TYK2 inhibitor) employ similar deuterium strategies but differ in therapeutic targets and chemical scaffolds:

Compound Deuterium Position Therapeutic Use Key Structural Difference
This compound Methyl-d3 Inflammation/Pain Cyclohexylnaphthalene backbone
Deutetrabenazine Methoxy-d3 Chorea (Huntington’s) Tetrabenazine-derived vesicular monoamine transporter inhibitor
Deucravacitinib Aryl-d Autoimmune disorders Isoxazole ring with deuterated methyl

The cyclohexylnaphthalene backbone of this compound distinguishes it from other deuterated NSAIDs, which often feature heterocyclic or aromatic systems .

Structural Analogs in Catalogs

describes the synthesis of 4-(benzyloxy)-3-phenethoxyphenol (C3), a phenolic compound unrelated to NSAIDs. While both compounds involve aromatic systems, this compound’s cyanomethyl and cyclohexyl groups confer distinct lipophilicity and target-binding profiles compared to C3’s benzyloxy-phenethoxy motifs .

Research Findings and Limitations

  • Synthetic Challenges: highlights a multi-step synthesis for a structurally distinct compound, suggesting that deuterated derivatives like this compound may require specialized deuteration techniques (e.g., catalytic H/D exchange) .
  • Therapeutic Advantages : Prolonged half-life could enable lower dosing frequencies, though clinical validation is needed.

Biological Activity

1-Cyanomethyl-2'-methyl-4-cyclohexylnaphthalene-d3 is a deuterium-labeled compound primarily used as an intermediate in the synthesis of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in metabolic research and pharmacokinetic studies. This article delves into its biochemical properties, mechanisms of action, and implications in scientific research.

  • Molecular Formula : C19H21N
  • Molecular Weight : 266.4 g/mol
  • CAS Number : 1217072-99-5

This compound functions primarily as a chemical reference in various biochemical assays. Its role in nuclear magnetic resonance (NMR) spectroscopy allows researchers to investigate reaction mechanisms and kinetics, providing insights into cellular processes.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It modulates pathways that affect gene expression and cellular metabolism.
  • Metabolic Pathways : As a stable isotope-labeled compound, it enables the study of metabolic flux and the dynamics of metabolite levels within biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dosage-dependent. High doses may lead to adverse effects, which are crucial for determining safe usage in experimental settings.

Temporal Effects

The stability of this compound under various storage conditions (e.g., -20°C) is essential for maintaining its efficacy over time. Studies have shown that its biological activity can be influenced by environmental factors, including temperature and light exposure.

Research Applications

This compound is utilized across multiple scientific disciplines:

  • Chemistry : As a reference standard in NMR spectroscopy.
  • Biology : In metabolic studies to track labeled compounds' incorporation and transformation.
  • Medicine : In pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME).

Case Study 1: Metabolic Studies

A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in rat models. Researchers observed how the compound's deuterium labeling allowed for precise tracking of metabolic shifts during drug metabolism.

Case Study 2: Pharmacokinetics of Vedaprofen

In pharmacokinetic research involving Vedaprofen, this compound was instrumental in elucidating the drug's absorption rates and distribution within various tissues. The findings indicated significant implications for understanding the drug's therapeutic efficacy and safety profile.

Comparative Analysis Table

PropertyThis compoundVedaprofen
Molecular Weight266.4 g/mol295.4 g/mol
RoleIntermediate for labelingNSAID
Mechanism of ActionModulates cell signaling and metabolismCOX inhibition
Research ApplicationsMetabolic tracing, NMR referencePain relief, inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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